N-(1-ADAMANTYL)-N'-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
Overview
Description
N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA is a complex organic compound characterized by its unique adamantyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA typically involves multiple steps, starting with the preparation of the adamantyl and pyrazolyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrazolyl group can be synthesized via a condensation reaction involving hydrazine and a diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
- 5-METHYL-1,3-ADAMANTANEDIOL
- DIMETHYL 5-METHYL-1H-PYRROLO [2,3-B]PYRIDINE-1,3-DICARBOXYLATE
Uniqueness
N-(1-ADAMANTYL)-N’-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA stands out due to its combination of adamantyl and pyrazolyl groups, which confer unique chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-15-5-4-6-18(7-15)14-28-17(3)22(16(2)27-28)25-23(29)26-24-11-19-8-20(12-24)10-21(9-19)13-24/h4-7,19-21H,8-14H2,1-3H3,(H2,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKTEGZFLIXLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC34CC5CC(C3)CC(C5)C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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